molecular formula C10H10O2 B2671165 (S)-1-(Benzofuran-2-yl)ethanol CAS No. 324761-15-1

(S)-1-(Benzofuran-2-yl)ethanol

Cat. No. B2671165
CAS RN: 324761-15-1
M. Wt: 162.188
InChI Key: SCLFEKBHGKCUPA-ZETCQYMHSA-N
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Description

“(S)-1-(Benzofuran-2-yl)ethanol” is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da . It is also known by other names such as 2-Benzofuranmethanol, α-methyl-, (αS)- .


Synthesis Analysis

Benzofuran compounds, including “(S)-1-(Benzofuran-2-yl)ethanol”, have been synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of “(S)-1-(Benzofuran-2-yl)ethanol” consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . It has one defined stereocenter .


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-1-(Benzofuran-2-yl)ethanol” are not mentioned in the search results, benzofuran compounds in general have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Physical And Chemical Properties Analysis

“(S)-1-(Benzofuran-2-yl)ethanol” has a density of 1.2±0.1 g/cm3, a boiling point of 270.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.7±3.0 kJ/mol, and it has a flash point of 117.4±20.4 °C . The compound has a molar refractivity of 47.5±0.3 cm3, and its polar surface area is 33 Å2 .

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds, including “(S)-1-(Benzofuran-2-yl)ethanol”, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

Anti-Hepatitis C Virus Activity

The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Synthesis of Polycyclic Benzofuran Compounds

A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Construction of Complex Benzofuran Ring Systems

A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Antimicrobial Properties

The S-BMA produced from carrots has antimicrobial properties, inhibiting the growth of bacteria as well as yeast . Initial studies indicate the mixture of S- and R-BMA from potatoes has less potent antimicrobial activity than the pure S-BMA produced by carrots .

Future Directions

Benzofuran compounds, including “(S)-1-(Benzofuran-2-yl)ethanol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds, developing new synthesis methods, and investigating their potential as drug candidates .

properties

IUPAC Name

(1S)-1-(1-benzofuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLFEKBHGKCUPA-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Benzofuran-2-yl)ethanol

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